molecular formula C21H27ClFN3O3S B2354154 3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride CAS No. 1329873-00-8

3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

Cat. No. B2354154
M. Wt: 455.97
InChI Key: OBKXMRHSUYDTAQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Methods of Application

Results: Among the tested compounds, several showed significant activity against Mycobacterium tuberculosis H37Ra with IC50 values ranging from 1.35 to 2.18 μM .

Antimicrobial Activity

Methods of Application

Results: The compounds exhibited varying degrees of antimicrobial activity, with some showing MIC values as low as 12.5 μg/mL against certain strains .

Anticancer Activity

Methods of Application

Results: The compound demonstrated potential anticancer activity, with certain derivatives showing promising results in preclinical models .

Enzyme Inhibition

Methods of Application

Results: The compound showed binding affinity to certain enzymes, suggesting potential as an enzyme inhibitor .

Neuroprotective Effects

Methods of Application

Results: Some derivatives showed potential in promoting neuronal survival, indicating possible neuroprotective properties .

Anti-Inflammatory and Analgesic Effects

Methods of Application

Results: The studies indicated that certain derivatives could reduce inflammation and pain in animal models .

NMR Spectroscopy in Molecular Structure Analysis

Methods of Application

Results: The 19F NMR spectra provided detailed information on the molecular structure and associated chemical environment, aiding in the compound’s characterization .

c-Met Kinase Inhibition for Cancer Treatment

Methods of Application

Results: The studies helped to identify molecular features contributing to high inhibitory activity, providing insights into the design of new anticancer agents .

Development of Affordable Antitubercular Agents

Methods of Application

Results: The evaluation indicated that some derivatives could serve as novel, cost-effective antitubercular agents .

Fluorination Agent in Organic Synthesis

Methods of Application

Results: The use of this compound as a fluorinating agent has led to the successful synthesis of various fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .

Antibacterial Activity in Novel Benzoxazole Derivatives

Methods of Application

Results: Among the synthesized compounds, some exhibited antibacterial effects against Staphylococcus aureus , indicating the potential for development as new antibacterial agents .

Anti-Tubercular Agents with Novel Mechanisms

Methods of Application

Results: Some derivatives showed potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, offering a promising avenue for the development of new anti-tubercular drugs .

properties

IUPAC Name

3-fluoro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S.ClH/c22-20-8-4-7-19(17-20)21(26)23-10-16-29(27,28)25-14-12-24(13-15-25)11-9-18-5-2-1-3-6-18;/h1-8,17H,9-16H2,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKXMRHSUYDTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

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